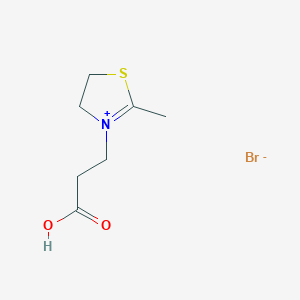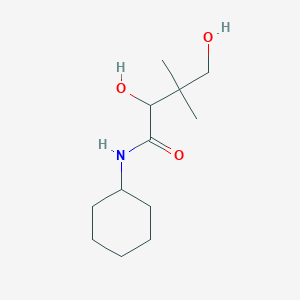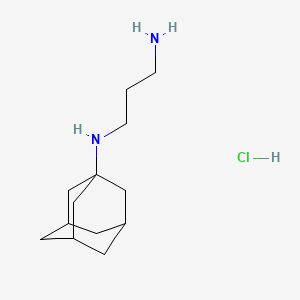
3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide
描述
3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide, also known as MTT, is a yellow tetrazolium salt commonly used in biochemical and cell biology research. It is widely used as a colorimetric assay reagent to measure cell viability, proliferation, and cytotoxicity. MTT has become a popular choice for researchers due to its low cost, ease of use, and reliable results.
作用机制
3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide is a tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the sample. The purple formazan product can be quantified using a spectrophotometer, allowing researchers to measure cell viability and proliferation.
Biochemical and Physiological Effects:
3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide has been shown to have minimal effects on cellular metabolism, making it an ideal reagent for measuring cell viability and proliferation. It is non-toxic to cells and does not interfere with cellular processes. However, it is important to note that 3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide can be affected by environmental factors such as pH and temperature, which can impact the accuracy of the results.
实验室实验的优点和局限性
3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide has several advantages for lab experiments. It is a low-cost reagent that is readily available and easy to use. It provides reliable and reproducible results, making it a popular choice for researchers. However, there are limitations to using 3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide. It is only able to measure cell viability and proliferation and cannot provide information on other cellular processes. Additionally, 3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide can be affected by environmental factors, which can impact the accuracy of the results.
未来方向
There are several future directions for the use of 3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide in scientific research. One area of focus is the development of new assays using 3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide to measure other cellular processes such as apoptosis and autophagy. Another area of focus is the development of new tetrazolium salts with improved sensitivity and specificity. Additionally, there is potential for the use of 3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide in clinical applications such as cancer diagnosis and treatment monitoring.
科学研究应用
3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide has a wide range of applications in scientific research. It is commonly used in cell biology and biochemistry to assess cell viability and proliferation. 3-(2-carboxyethyl)-2-methyl-4,5-dihydro-1,3-thiazol-3-ium bromide is used to evaluate the efficacy of drugs, chemicals, and other compounds on cell growth and survival. It is also used to measure the cytotoxicity of compounds on cells.
属性
IUPAC Name |
3-(2-methyl-4,5-dihydro-1,3-thiazol-3-ium-3-yl)propanoic acid;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S.BrH/c1-6-8(4-5-11-6)3-2-7(9)10;/h2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZSHMAOFCPRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](CCS1)CCC(=O)O.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-4,5-dihydro-1,3-thiazol-3-ium-3-yl)propanoic acid;bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4'-[1-buten-3-yne-1,4-diylbis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B3831318.png)

![2,2'-[1,3-phenylenebis(carbonylimino)]bis(5-bromobenzoic acid)](/img/structure/B3831334.png)


![2-{2-[acetyl(phenyl)amino]vinyl}-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B3831379.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B3831385.png)




![5'-hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B3831419.png)
